Ethyl 2-cyano-3-ethoxybut-2-enoate
Overview
Description
Ethyl 2-cyano-3-ethoxybut-2-enoate is an organic compound with the molecular formula C₉H₁₃NO₃. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds. This compound is characterized by its cyano and ethoxy functional groups, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxybut-2-enoate can be synthesized through the reaction of ethyl cyanoacetate with ethyl vinyl ether in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored, and the product is separated using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-ethoxybut-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can undergo condensation reactions with amines to form amides or with hydrazines to form pyrazoles.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Condensation Reactions: Catalysts like triethylamine or pyridine are often used.
Major Products Formed:
Nucleophilic Addition: Formation of substituted nitriles.
Hydrolysis: Formation of ethyl 3-ethoxybut-2-enoate and cyanoacetic acid.
Condensation Reactions: Formation of pyrazole derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-ethoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-ethoxybut-2-enoate involves its functional groups, which participate in various chemical reactions. The cyano group acts as an electron-withdrawing group, making the compound more reactive towards nucleophiles. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions enable the compound to interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-cyano-3-ethoxybut-2-enoate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the ethoxy group, making it less versatile in certain reactions.
Ethyl 2-cyano-3-methoxybut-2-enoate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
ethyl 2-cyano-3-ethoxybut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275504 | |
Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932750-29-3 | |
Record name | ethyl 2-cyano-3-ethoxy-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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